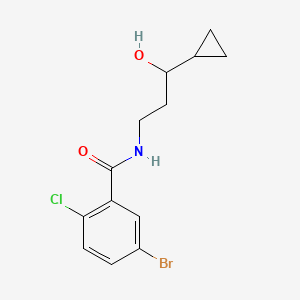

![molecular formula C10H16N2O3 B2472184 Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate CAS No. 2580228-82-4](/img/structure/B2472184.png)

Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

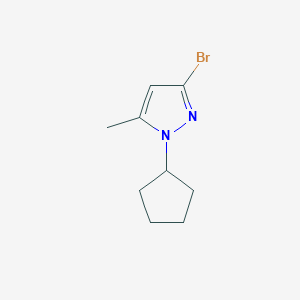

Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 2580228-82-4 . It has a molecular weight of 212.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7-8,13H,4-5H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications

Building Block for Amino Alcohols and Polyamines : This compound has been synthesized as a potential building block for amino alcohols and polyamines. The synthesis involves acid-catalyzed hydrolysis and glycol cleavage processes (Jähnisch, 1997).

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : It has been used in the synthesis of enantiopure azetidine-2-carboxylic acid analogs with various heteroatomic side chains, which are tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Potential Antimicrobial Agents : Research includes the synthesis of substituted phenyl azetidines as potential antimicrobial agents, using a method that involves the tert-butyl group (Doraswamy & Ramana, 2013).

Synthesis of Bifunctional Compounds : The compound has been used in the efficient synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for further selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009).

Structural Modification for Synthesis : The tert-butyl ester of a specific cepham derivative was synthesized and structurally modified, showing its utility in the synthesis of complex molecules (Vorona et al., 2007).

Ring-Closing Iodoamination : It has been involved in the ring-closing iodoamination process for the synthesis of alkaloids such as (+)-pseudococaine, demonstrating its role in complex organic reactions (Brock et al., 2012).

Diels-Alder Reactions : This compound has been used in the preparation and Diels-Alder reaction of a 2-amido substituted furan, showing its applicability in cycloaddition reactions (Padwa et al., 2003).

Two-Carbon Ring Expansion : It's also involved in the base-catalyzed ring opening of azetidine-2-ones, leading to the formation of glutarimides (Cabell & McMurray, 2002).

Carboxamidation and Aromatisation of Aryl Isonitriles : The tert-butyl group has been utilized in the sequential carboxamidation and aromatisation of isonitriles, forming phenanthridine 6-carboxamides (Feng et al., 2014).

Hydroformylation of Oxazoline Derivatives : The compound has been used in the hydroformylation of oxazoline derivatives, producing intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Properties

IUPAC Name |

tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7-8,13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIIDKGFEFARRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2472102.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)

![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)

![N-(4-ethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2472116.png)

![(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2472117.png)

![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)